EAAT3 Inhibition: N,N-Dimethylimidazo[1,2-a]pyridin-3-amine vs. Selective Clinical Benchmark
N,N-dimethylimidazo[1,2-a]pyridin-3-amine inhibits human EAAT3 with an IC50 of 525 nM [1]. This places it as a moderately potent inhibitor. For comparison, the benchmark selective EAAT3 inhibitor from the same chemical class, 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a), shows an IC50 of 13,000 nM (13 µM) for EAAT3 [2]. Therefore, N,N-dimethylimidazo[1,2-a]pyridin-3-amine exhibits an approximately 25-fold higher potency for EAAT3 inhibition than this established selective analog in a comparable assay system.
| Evidence Dimension | Inhibition of human EAAT3 (IC50) |
|---|---|
| Target Compound Data | 525 nM |
| Comparator Or Baseline | 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a): 13,000 nM (13 µM) |
| Quantified Difference | ~25-fold higher potency |
| Conditions | Inhibition of [3H]-D-Asp uptake in EAAT3-expressing HEK293 cells (Target compound: 4 min incubation; Comparator: 6 min incubation) |
Why This Matters
This indicates that for research programs targeting EAAT3, this compound offers a distinct potency window compared to other imidazo[1,2-a]pyridin-3-amine-based EAAT3 inhibitors, enabling different experimental concentrations and potentially different downstream effects.
- [1] BindingDB. (n.d.). BDBM50366656 CHEMBL4162363: N,N-dimethylimidazo[1,2-a]pyridin-3-amine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366656 View Source
- [2] Wu, P., Bjørn-Yoshimoto, W. E., Staudt, M., Jensen, A. A., & Bunch, L. (2019). Identification and Structure-Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chemical Neuroscience, 10(10), 4414-4429. View Source
